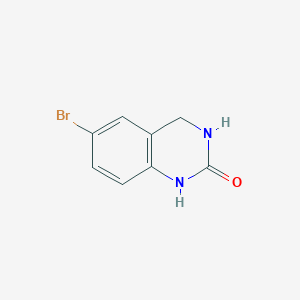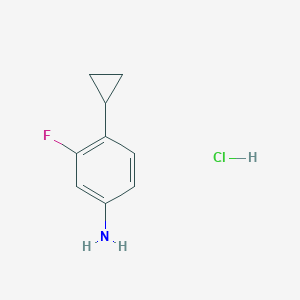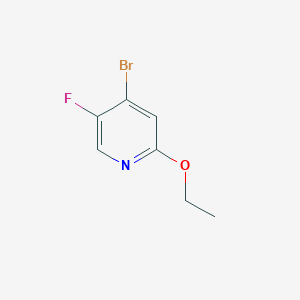
4-Bromo-2-etoxi-5-fluoropiridina
Descripción general
Descripción
“4-Bromo-2-ethoxy-5-fluoropyridine” is a chemical compound with the molecular formula C7H7BrFNO. It has a molecular weight of 220.04 . This compound is used as a reagent in various chemical reactions .
Synthesis Analysis
The synthesis of “4-Bromo-2-ethoxy-5-fluoropyridine” can be achieved from “4-Bromo-5-fluoro-pyridin-2-ol” and “Ethyl iodide”. The mixture of these two compounds is stirred at room temperature overnight. Then the reaction mixture is quenched by the addition of water and DCM .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-ethoxy-5-fluoropyridine” consists of a pyridine ring which is a six-membered ring with one nitrogen atom. The pyridine ring is substituted at the 2nd position with an ethoxy group, at the 4th position with a bromo group, and at the 5th position with a fluoro group .
Chemical Reactions Analysis
“4-Bromo-2-ethoxy-5-fluoropyridine” can participate in various chemical reactions. For instance, it can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Aplicaciones Científicas De Investigación
Síntesis de Piridinas Fluoradas
4-Bromo-2-etoxi-5-fluoropiridina: es un intermedio valioso en la síntesis de diversas piridinas fluoradas . Estos compuestos son de interés debido a sus propiedades físicas, químicas y biológicas únicas, que se ven significativamente influenciadas por la presencia de átomos de flúor. La naturaleza atrayente de electrones del flúor hace que estas piridinas sean menos reactivas y menos básicas que sus contrapartes no fluoradas, abriendo posibilidades para la síntesis selectiva y la funcionalización.
Desarrollo de Productos Químicos Agrícolas
La introducción de átomos de flúor en moléculas orgánicas es una estrategia común para mejorar las propiedades físicas, biológicas y ambientales de los productos químicos agrícolas . This compound puede servir como material de partida para la síntesis de herbicidas e insecticidas, contribuyendo al desarrollo de agroquímicos más efectivos y respetuosos con el medio ambiente.
Investigación Farmacéutica
Los compuestos fluorados, incluidos los derivados de This compound, juegan un papel significativo en la investigación farmacéutica . La incorporación de flúor puede mejorar la estabilidad metabólica, la afinidad de unión y la biodisponibilidad de posibles candidatos a fármacos. Este compuesto se puede utilizar para crear bloques de construcción para la síntesis de diversos agentes medicinales.
Ciencia de Materiales
En la ciencia de materiales, This compound se puede utilizar para sintetizar moléculas orgánicas complejas que forman parte de materiales avanzados . Estos materiales pueden exhibir propiedades novedosas como conductividad mejorada, fotorreactividad o estabilidad térmica, lo que los hace adecuados para su uso en electrónica, recubrimientos y otras aplicaciones tecnológicas.
Compuestos Marcados con Radioisótopos para Imágenes
La síntesis de piridinas marcadas con 18F es un área de interés en el desarrollo de agentes de imagen para la tomografía por emisión de positrones (PET) . This compound puede ser un precursor en la preparación de estos compuestos, que se utilizan en diagnósticos médicos para visualizar y medir procesos biológicos in vivo.
Metodología de Síntesis Orgánica
Este compuesto también es importante en el campo de la metodología de síntesis orgánica . Se puede utilizar en diversas reacciones de acoplamiento, como los acoplamientos de Suzuki y Sonogashira, para crear una amplia gama de estructuras orgánicas. Estas reacciones son fundamentales en la construcción de moléculas complejas para su posterior aplicación en diferentes campos de la química.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-Bromo-2-ethoxy-5-fluoropyridine is the palladium catalyst used in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
4-Bromo-2-ethoxy-5-fluoropyridine interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 4-Bromo-2-ethoxy-5-fluoropyridine participates, affects the carbon–carbon bond formation pathway . This reaction is exceptionally mild and functional group tolerant, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s adme properties would likely be influenced by its participation in the suzuki–miyaura coupling reaction . This reaction’s mild conditions and the stability of the organoboron reagents used could impact the bioavailability of 4-Bromo-2-ethoxy-5-fluoropyridine .
Result of Action
The molecular and cellular effects of 4-Bromo-2-ethoxy-5-fluoropyridine’s action are primarily seen in the formation of new carbon–carbon bonds . This is a result of the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-ethoxy-5-fluoropyridine are influenced by environmental factors such as the presence of a palladium catalyst and organoboron reagents . These components are essential for the Suzuki–Miyaura coupling reaction, which is the primary biochemical pathway involving 4-Bromo-2-ethoxy-5-fluoropyridine .
Análisis Bioquímico
Biochemical Properties
4-Bromo-2-ethoxy-5-fluoropyridine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds . This compound can interact with palladium catalysts and boron reagents during these reactions . The nature of these interactions involves the formation of new chemical bonds, which can influence the structure and function of the resulting molecules.
Cellular Effects
The effects of 4-Bromo-2-ethoxy-5-fluoropyridine on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the activity of specific enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within the cell . Additionally, 4-Bromo-2-ethoxy-5-fluoropyridine can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of target genes.
Molecular Mechanism
At the molecular level, 4-Bromo-2-ethoxy-5-fluoropyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and either inhibit or activate their activity. For example, this compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . Alternatively, it could activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, 4-Bromo-2-ethoxy-5-fluoropyridine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 4-Bromo-2-ethoxy-5-fluoropyridine can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that 4-Bromo-2-ethoxy-5-fluoropyridine can undergo degradation over time, leading to the formation of degradation products that may have different biological activities . Additionally, the long-term effects of this compound on cellular function can vary depending on the duration of exposure and the specific cellular context.
Dosage Effects in Animal Models
The effects of 4-Bromo-2-ethoxy-5-fluoropyridine can vary with different dosages in animal models. Studies have shown that this compound can exhibit threshold effects, where low doses may have minimal impact on cellular function, while higher doses can lead to significant changes . At high doses, 4-Bromo-2-ethoxy-5-fluoropyridine may exhibit toxic or adverse effects, such as cellular toxicity or disruption of normal cellular processes. It is important to carefully determine the appropriate dosage range to minimize potential adverse effects while maximizing the desired biological activity.
Metabolic Pathways
4-Bromo-2-ethoxy-5-fluoropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have different biological activities . The metabolic pathways of 4-Bromo-2-ethoxy-5-fluoropyridine can influence its overall pharmacokinetics and pharmacodynamics, affecting its distribution, clearance, and biological effects.
Transport and Distribution
The transport and distribution of 4-Bromo-2-ethoxy-5-fluoropyridine within cells and tissues are critical for understanding its biological activity. This compound can interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Additionally, the localization and accumulation of 4-Bromo-2-ethoxy-5-fluoropyridine within specific cellular compartments can influence its activity and function. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its overall biological effects.
Subcellular Localization
The subcellular localization of 4-Bromo-2-ethoxy-5-fluoropyridine can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production. Understanding the subcellular localization of 4-Bromo-2-ethoxy-5-fluoropyridine is important for elucidating its specific biological roles.
Propiedades
IUPAC Name |
4-bromo-2-ethoxy-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-2-11-7-3-5(8)6(9)4-10-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVZLWQGRVQEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353776-96-1 | |
| Record name | 4-bromo-2-ethoxy-5-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


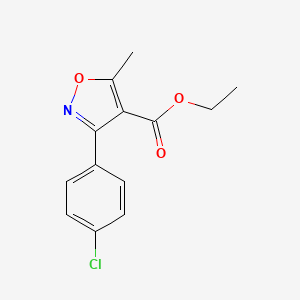
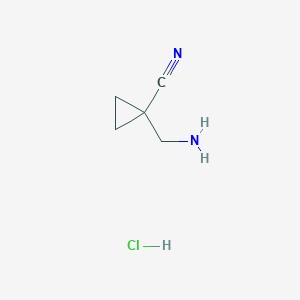
![6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B1376236.png)
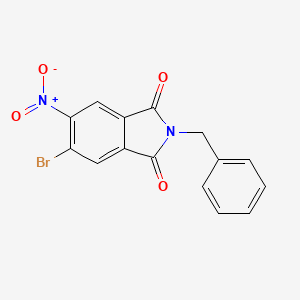
![6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one](/img/structure/B1376238.png)
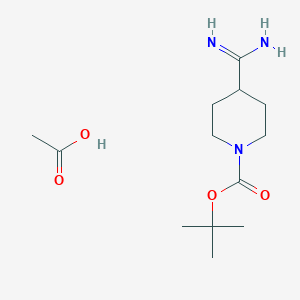
![2-(Benzo[b]thiophen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1376242.png)
![6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine](/img/structure/B1376243.png)



